ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate
CAS No.: 62564-58-3
Cat. No.: VC8381915
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62564-58-3 |
|---|---|
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | ethyl (1E)-N-(4-cyano-2-methylpyrazol-3-yl)methanimidate |
| Standard InChI | InChI=1S/C8H10N4O/c1-3-13-6-10-8-7(4-9)5-11-12(8)2/h5-6H,3H2,1-2H3/b10-6+ |
| Standard InChI Key | YTJWDKLDTLAAMF-UXBLZVDNSA-N |
| Isomeric SMILES | CCO/C=N/C1=C(C=NN1C)C#N |
| SMILES | CCOC=NC1=C(C=NN1C)C#N |
| Canonical SMILES | CCOC=NC1=C(C=NN1C)C#N |
Introduction
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate is a synthetic organic compound with significant interest in the field of heterocyclic chemistry. It belongs to the pyrazole family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structural features, including a cyano group and an imidoformate moiety attached to a pyrazole ring.
Synthesis
The synthesis of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate typically involves the reaction of a pyrazole derivative with triethyl orthoformate and acetic anhydride. This process is often conducted under reflux conditions to facilitate the formation of the imidoformate group .
Synthesis Steps:
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Starting Material Preparation: The starting material, typically a pyrazole derivative, is prepared through various methods depending on the specific substituents required.
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Reaction Conditions: The pyrazole derivative is then reacted with triethyl orthoformate and acetic anhydride in a solvent such as acetic anhydride itself.
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Product Isolation: The reaction mixture is concentrated and cooled, allowing the product to precipitate out. It is then filtered and purified as needed.
Chemical Reactions and Applications
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate can undergo various chemical reactions, including reactions with hydrazine or phenylhydrazine, which may lead to the formation of different heterocyclic compounds. These reactions are often studied using computational methods to understand the molecular interactions and potential products .
Potential Applications:
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Pharmacological Properties: Pyrazole derivatives are known for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate. Common techniques include NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy.
Spectroscopic Characteristics:
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NMR Spectroscopy: Typically shows signals corresponding to the ethyl group, the methyl group on the pyrazole ring, and the aromatic protons.
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IR Spectroscopy: Exhibits absorption bands corresponding to the cyano group and the imidoformate moiety.
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